2-(Cyclohexyloxy)-n,n-diethylacetamide
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Overview
Description
2-(Cyclohexyloxy)-n,n-diethylacetamide is an organic compound characterized by the presence of a cyclohexyloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-n,n-diethylacetamide typically involves the reaction of cyclohexanol with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate is then treated with acetic anhydride to yield this compound.
Cyclohexanol: is reacted with in the presence of a catalyst to form the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-n,n-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-(Cyclohexyloxy)-n,n-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-n,n-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A precursor in the synthesis of 2-(Cyclohexyloxy)-n,n-diethylacetamide.
Diethylamine: Another precursor used in the synthesis.
Cyclohexanone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7144-73-2 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-cyclohexyloxy-N,N-diethylacetamide |
InChI |
InChI=1S/C12H23NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
IELDFWAVSPKOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1CCCCC1 |
Origin of Product |
United States |
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